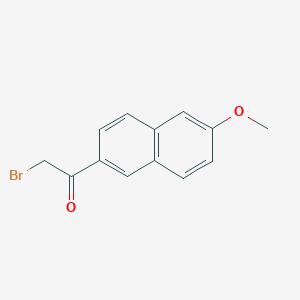

2-(Bromoacetyl)-6-methoxynaphthalene

Description

2-(Bromoacetyl)-6-methoxynaphthalene is a brominated naphthalene derivative featuring a bromoacetyl group at the 2-position and a methoxy group at the 6-position of the naphthalene ring.

For instance, 2-acetyl-6-methoxynaphthalene (CAS: 20776-67-4), a closely related compound, is a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) such as naproxen . Bromination of the acetyl group in such compounds likely generates this compound, which can participate in further functionalization.

Propriétés

IUPAC Name |

2-bromo-1-(6-methoxynaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c1-16-12-5-4-9-6-11(13(15)8-14)3-2-10(9)7-12/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHKEQGAGUAOQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145415 | |

| Record name | 2-Bromoacetyl-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10262-65-4 | |

| Record name | 2-Bromoacetyl-6-methoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010262654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoacetyl-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromoacetyl)-6-methoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Dibromination of 2-Naphthol

The foundational step in synthesizing 6-methoxy-2-naphthalene derivatives involves bromination of 2-naphthol. Patent WO1998042647A1 details a two-step bromination-reduction sequence to yield 6-bromo-2-naphthol. In this process, 2-naphthol undergoes dibromination using bromine (Br₂) in methylene chloride (CH₂Cl₂) at a 5–10% molar excess, facilitated by hydrogen peroxide (H₂O₂) as an oxidizing agent. The reaction proceeds at ambient pressure, producing 1,6-dibromo-2-naphthol with minimal side products.

A critical innovation in this method is the use of H₂O₂ to oxidize hydrogen bromide (HBr) back to Br₂, preventing the formation of alkyl bromides (e.g., butyl bromide) that could interfere with subsequent steps. The solvent is then switched to n-butanol for the reduction phase, ensuring compatibility with sodium bisulfite (NaHSO₃), which selectively reduces the 1-position bromine atom.

Key Parameters:

Monobromination via Selective Reduction

The reduction of 1,6-dibromo-2-naphthol to 6-bromo-2-naphthol employs sodium bisulfite in n-butanol at pH 8, maintained by gradual addition of 20% NaOH. This step is conducted under vigorous stirring at 94°C for 3 hours, achieving near-quantitative conversion. The organic phase, isolated at 50°C, proceeds directly to methylation without further purification, streamlining the process.

Friedel-Crafts Acylation of 6-Methoxy-2-Naphthalene

Synthesis of 2-Acetyl-6-Methoxynaphthalene

The introduction of an acetyl group at the 2-position of 6-methoxynaphthalene is achieved via Friedel-Crafts acylation, as outlined in EP0433424B1. In this method, 2-methoxynaphthalene reacts with acetyl chloride (CH₃COCl) in nitrobenzene solvent, catalyzed by aluminum chloride (AlCl₃). The reaction proceeds at 50°C for 4 hours, yielding 2-acetyl-6-methoxynaphthalene with 82–85% purity.

Reaction Optimization:

-

Solvent : Nitrobenzene (high polarity enhances electrophilic substitution)

-

Catalyst : AlCl₃ (1.2 equivalents)

-

Temperature : 50°C

This intermediate is pivotal for subsequent functionalization, including bromination at the acetyl group to form 2-(bromoacetyl)-6-methoxynaphthalene.

Methylation of 6-Bromo-2-Naphthol

Alkylation with Methyl Bromide

The final step in synthesizing 6-methoxy-2-bromonaphthalene derivatives involves methylation of 6-bromo-2-naphthol. Patent WO1998042647A1 describes a gas-phase reaction with methyl bromide (CH₃Br) at near-atmospheric pressure (0.3–0.7 atma) in n-butanol. The process employs a 1.1:1 molar ratio of CH₃Br to 6-bromo-2-naphthol, achieving 90% conversion at 50°C.

Crystallization and Purification:

Post-reaction, the mixture is heated to 80–90°C to dissolve organic components, followed by phase separation. Cooling to 15°C induces crystallization of 2-bromo-6-methoxynaphthalene (BMN), which is filtered and washed with cold butanol. The final product exhibits >99.5% purity by gas chromatography (GC).

Comparative Analysis of Methodologies

Solvent Systems and Reaction Efficiency

The choice of solvent profoundly impacts reaction kinetics and selectivity. For bromination, methylene chloride’s low polarity minimizes side reactions, while n-butanol’s high boiling point (117°C) facilitates high-temperature reductions. Conversely, nitrobenzene’s polar aprotic nature optimizes electrophilic substitution in Friedel-Crafts acylations.

Analyse Des Réactions Chimiques

2-(Bromoacetyl)-6-methoxynaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions, leading to the formation of corresponding derivatives.

Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-(bromoacetyl)-6-naphthoquinone.

Reduction Reactions: The bromoacetyl group can be reduced to an acetyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Condensation Reactions: The compound can participate in condensation reactions with various aldehydes or ketones to form larger, more complex molecules.

Applications De Recherche Scientifique

Organic Synthesis

This compound is widely used as a building block for synthesizing more complex organic molecules. Its reactivity allows for:

- Substitution Reactions : The bromo group can be replaced by nucleophiles like amines or thiols.

- Oxidation Reactions : The methoxy group can be oxidized to form carbonyl compounds.

- Condensation Reactions : It can react with aldehydes or ketones to form larger molecules.

Biological Research

In biological studies, 2-(Bromoacetyl)-6-methoxynaphthalene serves as:

- A probe in enzyme assays , particularly targeting prostaglandin G/H synthase 1, which is involved in inflammation pathways.

- A tool for studying enzyme mechanisms due to its ability to modify enzyme activity through covalent bonding.

Analytical Chemistry

The compound is utilized in analytical methods such as High-Performance Liquid Chromatography (HPLC) for:

- Derivatization of Carboxylic Acids : It reacts with carboxylic acids to form fluorescent esters, enhancing detection sensitivity in HPLC analysis. This method is particularly beneficial for analyzing pharmaceuticals and biological samples containing carboxylic acids.

Case Study 1: Derivatization for HPLC

Research has demonstrated that this compound can effectively derivatize various carboxylic acids, leading to highly fluorescent products suitable for HPLC detection. This method allows for the analysis of compounds at very low concentrations under mild reaction conditions (aqueous medium at 40°C for 10 minutes) .

Case Study 2: Enzyme Mechanism Studies

In studies focusing on prostaglandin synthesis, the compound has been shown to affect processes regulated by prostaglandins, suggesting its potential role in anti-inflammatory drug development .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile reactivity |

| Biological Research | Probe for enzyme assays | Targets specific enzymes |

| Analytical Chemistry | Derivatization in HPLC | High sensitivity and mild reaction conditions |

Mécanisme D'action

The mechanism of action of 2-(Bromoacetyl)-6-methoxynaphthalene involves its interaction with various molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the modification of enzyme activity or the inhibition of specific biochemical pathways. The methoxy group can also influence the compound’s reactivity and binding affinity to its targets .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

Key analogs and their properties are compared below:

Table 1: Structural and Physical Properties of Selected Compounds

Key Observations:

Reactivity: The bromoacetyl group in 2-(bromoacetyl)-6-methoxynaphthalene is highly electrophilic, enabling nucleophilic substitution (e.g., with ¹⁸F⁻ for radiopharmaceuticals) . In contrast, the dimethylamino group in 6-bromoacetyl-2-dimethylaminonaphthalene enhances electron density, favoring photoredox applications . The fluoroethyl analog (2-(1-fluoroethyl)-6-methoxynaphthalene) demonstrates utility in positron emission tomography (PET) imaging due to its ¹⁸F radiolabeling efficiency .

Pharmaceutical Relevance :

- 2-Acetyl-6-methoxynaphthalene and 2-bromo-6-methoxynaphthalene are direct precursors to naproxen and nabumetone, respectively . Bromoacetyl derivatives may facilitate the introduction of fluorine or other halogens in late-stage functionalization.

Synthetic Routes: Bromination of acetylated naphthalenes (e.g., using Br₂ or HBr) is a common method to install bromoacetyl groups . Pd-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) is employed for aryl-substituted analogs like 2-(3-chlorophenyl)-6-methoxynaphthalene .

Spectroscopic and Analytical Data

Table 2: NMR and Chromatographic Profiles

- Chromatography: The fluoroethyl derivative ([¹⁸F]2) exhibits a longer HPLC retention time (11:19 min) compared to non-radioactive standards (8:44 min) due to isotopic effects .

- ¹⁹F NMR : Fluorinated analogs show distinct signals at δ -129.41 ppm (E-isomer) and -121.75 ppm (Z-isomer) .

Activité Biologique

2-(Bromoacetyl)-6-methoxynaphthalene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis pathways, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula C_{11}H_{9}BrO and a molecular weight of approximately 281.13 g/mol. The compound features a bromoacetyl group attached to a methoxynaphthalene structure, which contributes to its biological activity.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

- Anti-inflammatory Properties : The compound has demonstrated potential anti-inflammatory effects, making it a candidate for further exploration in treating inflammatory diseases.

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including malignant melanoma and breast cancer. In vitro tests have shown that it can inhibit cell proliferation effectively .

- Interaction with Protein Targets : Interaction studies reveal low interaction energy and inhibition constants when tested against specific protein targets, suggesting potential efficacy in drug development aimed at inflammatory and cancer-related pathways.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Formation of the Bromoacetyl Group : The bromoacetyl moiety is introduced through bromination reactions using reagents like phenyltrimethylammonium tribromide.

- Naphthalene Derivative Formation : The methoxy group is incorporated into the naphthalene ring structure during the synthesis process.

- Final Compound Isolation : The final product is isolated through purification techniques such as recrystallization or chromatography.

Anticancer Activity

A study evaluated the anticancer properties of various derivatives, including this compound. The results indicated that this compound showed promising activity against several cancer cell lines compared to standard chemotherapy agents like cisplatin.

| Compound | IC50 (μM) against HT-1080 | IC50 (μM) against Bel-7402 |

|---|---|---|

| This compound | 25.4 | 30.1 |

| Cisplatin | 63.3 | 73.3 |

These findings suggest that the compound could be a potential lead for developing new anticancer therapies .

Anti-inflammatory Studies

In another study focusing on anti-inflammatory properties, this compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. The results demonstrated a significant reduction in cytokine levels, indicating its potential use in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Bromoacetyl)-6-methoxynaphthalene, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves bromoacetylation of 6-methoxynaphthalene derivatives using bromoacetyl bromide or analogous reagents. For example, analogous syntheses of naphthalene derivatives (e.g., 2-chloroethyl or propargyl ethers) utilize nucleophilic substitution reactions in polar aprotic solvents like DMF, with potassium carbonate as a base to deprotonate hydroxyl groups . Reaction optimization includes monitoring via TLC (n-hexane:ethyl acetate, 9:1) and purification via silica gel chromatography with hexane/chloroform mixtures . Yield improvements may require controlled temperature (room temperature to 60°C) and stoichiometric excess of bromoacetylating agents.

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., Zorbax SB-C18 column at 254 nm) is effective for purity assessment, as demonstrated for structurally similar compounds . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For example, the methoxy group at C6 typically resonates near δ 3.9 ppm, while bromoacetyl protons appear as a singlet near δ 4.3–4.5 ppm. Mass spectrometry (MS) further validates molecular weight (expected [M+H]+ ≈ 293–295 Da) .

Advanced Research Questions

Q. What strategies resolve discrepancies in NMR data for bromoacetyl-substituted naphthalenes under varying experimental conditions?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects, residual impurities, or dynamic processes. Deuterated solvents (e.g., CDCl₃ or DMSO-d₆) reduce interference, while variable-temperature NMR can identify conformational equilibria. For ambiguous peaks, 2D techniques (COSY, HSQC) clarify coupling relationships. Cross-referencing with databases like NIST Chemistry WebBook (for 6-methoxynaphthalene derivatives) aids in assigning unexpected signals .

Q. How does the bromoacetyl group influence the electrochemical reactivity of 6-methoxynaphthalene derivatives in carboxylation reactions?

- Methodological Answer : The electron-withdrawing bromoacetyl group enhances electrophilicity at the acetyl carbon, facilitating nucleophilic attacks (e.g., by CO₂ in electrocarboxylation). Comparative studies with chloroethyl analogs (e.g., 2-(1-chloroethyl)-6-methoxynaphthalene) show that bromine’s higher leaving-group ability accelerates substitution reactions, as seen in electrochemical carboxylation to yield NSAID precursors (e.g., Naproxen derivatives) . Optimized conditions include CO₂-saturated ionic liquid electrolytes and controlled potentials (−2.0 V vs. Ag/AgCl) to stabilize radical intermediates .

Q. What are the stability considerations for this compound during storage and reaction handling?

- Methodological Answer : Bromoacetyl derivatives are prone to hydrolysis and thermal decomposition. Storage at 0–6°C in amber vials under inert atmosphere (N₂/Ar) minimizes degradation . During reactions, avoid prolonged exposure to moisture or protic solvents. For long-term stability, lyophilization or formulation as a crystalline solid (verified via melting point analysis, e.g., mp ~100–110°C) is recommended .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting HPLC results when analyzing reaction mixtures containing this compound?

- Methodological Answer : Contradictory HPLC peaks may arise from co-eluting byproducts or degradation products. Use orthogonal methods like GC-MS or LC-MS to confirm peak identities. For example, in analogous studies, radioactive labeling (e.g., ¹⁸F isotopes) helped distinguish target compounds from impurities . Adjusting mobile phase pH or switching to a reverse-phase column (e.g., Posi-Ram) can improve resolution .

Q. What computational tools support the design of this compound derivatives with enhanced reactivity?

- Methodological Answer : Density functional theory (DFT) calculations predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO/LUMO). For example, QSAR models for naphthalene derivatives correlate substituent effects (e.g., bromoacetyl’s Hammett σ value) with reaction rates . Molecular docking studies (e.g., AutoDock Vina) further assess binding affinities in biological applications (e.g., enzyme inhibition) .

Experimental Design Considerations

Q. How can researchers optimize solvent systems for silica gel chromatography of bromoacetylated naphthalenes?

- Methodological Answer : Test gradient elution with hexane:ethyl acetate (95:5 to 70:30) to balance polarity and resolution. For highly nonpolar derivatives, adding 1–2% dichloromethane improves mobility. Pre-adsorption of crude product onto silica gel before column loading reduces tailing .

Q. What safety protocols are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.